3-iso-Butoxy-4,5-difluorobenzoyl chloride

Regioisomer Ortho effect Acylation selectivity

3-iso-Butoxy-4,5-difluorobenzoyl chloride (CAS 1443304-44-6, molecular formula C₁₁H₁₁ClF₂O₂, MW 248.65 g/mol) is a synthetic benzoyl chloride derivative that integrates a branched iso-butoxy group at the 3‑position with vicinal 4,5‑difluoro substitution on the aromatic ring. Commercial material is supplied as a reactive acyl chloride with a minimum purity specification of NLT 97% (95% minimum on some specifications), and it is listed as a specialized building block for pharmaceutical and agrochemical intermediate synthesis at catalogue scales from 50 mg to 1 g.

Molecular Formula C11H11ClF2O2
Molecular Weight 248.65 g/mol
Cat. No. B12642101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iso-Butoxy-4,5-difluorobenzoyl chloride
Molecular FormulaC11H11ClF2O2
Molecular Weight248.65 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C(=CC(=C1)C(=O)Cl)F)F
InChIInChI=1S/C11H11ClF2O2/c1-6(2)5-16-9-4-7(11(12)15)3-8(13)10(9)14/h3-4,6H,5H2,1-2H3
InChIKeyZUXREWZFGMULEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-iso-Butoxy-4,5-difluorobenzoyl chloride – Molecular Profile, Purity Specifications, and Procurement-Relevant Identity


3-iso-Butoxy-4,5-difluorobenzoyl chloride (CAS 1443304-44-6, molecular formula C₁₁H₁₁ClF₂O₂, MW 248.65 g/mol) is a synthetic benzoyl chloride derivative that integrates a branched iso-butoxy group at the 3‑position with vicinal 4,5‑difluoro substitution on the aromatic ring . Commercial material is supplied as a reactive acyl chloride with a minimum purity specification of NLT 97% (95% minimum on some specifications), and it is listed as a specialized building block for pharmaceutical and agrochemical intermediate synthesis at catalogue scales from 50 mg to 1 g [1].

Why 3-iso-Butoxy-4,5-difluorobenzoyl chloride Cannot Be Interchanged with Its Closest Structural Analogs


Although several positional isomers and alkoxy‑chain variants share the same C₁₁H₁₁ClF₂O₂ molecular formula, they are not functionally interchangeable. The 3‑position of the iso‑butoxy group avoids the ortho‑steric compression that would hinder nucleophilic attack in the 2‑isomer (2‑iso‑butoxy‑3,5‑difluorobenzoyl chloride), while preserving the vicinal 4,5‑difluoro pattern that is integral to the pharmacophore of quinolone‑carboxylic acid antibiotics [1]. In addition, the branched iso‑butoxy group presents a different steric profile and solution behaviour compared with the linear n‑butoxy analog (3‑n‑butoxy‑4,5‑difluorobenzoyl chloride), which can influence reaction kinetics and product distribution in subsequent amidation or esterification steps [2]. Critically, high‑strength direct head‑to‑head comparative data for this specific compound class remain scarce; the differentiation arguments that follow therefore draw on structurally reasoned class‑level inference and available cross‑study quantitative comparisons.

Quantitative Differentiation Evidence: 3-iso-Butoxy-4,5-difluorobenzoyl chloride Versus Analogs


Regioisomeric Positioning: 3‑iso‑Butoxy vs. 2‑ and 4‑iso‑Butoxy Isomers – Absence of Ortho‑Steric Penalty and Electronic Differentiation

In the 3‑iso‑butoxy‑4,5‑difluorobenzoyl chloride isomer (CAS 1443304‑44‑6), the alkoxy substituent occupies the meta position relative to the carbonyl; this avoids the ortho‑steric interaction that is present in 2‑iso‑butoxy‑3,5‑difluorobenzoyl chloride (CAS 1443325‑10‑7) [1]. Literature on substituted benzoyl chlorides demonstrates that ortho‑substituents significantly reduce the Friedel‑Crafts acylation reaction constant (ρ) through steric hindrance in the transition state, an effect that is absent when the same group is placed in the meta position [1]. The 4‑iso‑butoxy‑3,5‑difluorobenzoyl chloride isomer (CAS 1443347‑42‑9) places the alkoxy group in the para position, where it exerts a stronger resonance effect on the carbonyl electrophilicity, altering reaction rates and selectivity compared with the meta‑positioned isomer [1].

Regioisomer Ortho effect Acylation selectivity

Branched vs. Linear Alkoxy Chain: Iso‑Butoxy (Target) versus n‑Butoxy Analog Steric and Physicochemical Differentiation

The target compound bears a branched iso‑butoxy group ( –OCH₂CH(CH₃)₂ ), whereas the direct n‑butoxy analog 3‑n‑butoxy‑4,5‑difluorobenzoyl chloride (CAS 1443325‑06‑1) bears a linear alkoxy chain . Branched alkoxy groups have been shown to impose greater steric demand adjacent to reactive centers, affecting both the condensation rate with nucleophiles and the crystallinity of downstream derivatives [1]. Although specific kinetic data for these two compounds are not available, the general structure–reactivity relationships documented for benzoyl chlorides predict that the branched iso‑butoxy group will reduce the rate of bimolecular acyl substitution relative to the linear n‑butoxy analog when steric access to the carbonyl carbon is rate‑limiting [1].

Alkoxy chain branching Steric hindrance Solution behavior

Procurement Cost and Scale Analysis: Target Compound versus 3‑n‑Butoxy‑4,5‑difluorobenzoyl chloride

Pricing data from independent suppliers allow a cross‑vendor cost comparison. The target compound (95% purity) is listed at USD 1,278 per gram from AKSci, with smaller unit sizes available (50 mg at USD 163, 100 mg at USD 278, 250 mg at USD 473) . The n‑butoxy analog (97% purity) is offered by Fluorochem at approximately USD 1,195 per gram (8,668 CNY), USD 2,975 per 5 g, and USD 7,310 per 25 g . While per‑gram pricing at the 1‑g scale is comparable, the n‑butoxy analog is available in 25‑g lots, bringing the unit cost down to ~USD 292 per gram – a roughly 4.4‑fold reduction relative to the smallest available target compound quantity.

Procurement cost Bulk availability Scale‑up economics

Vicinal 4,5‑Difluoro Pharmacophore: Critical Role in Quinolone Antibiotic Intermediate Chemistry

The 4,5‑difluoro substitution pattern on the benzoyl chloride scaffold is not incidental. Patents covering fluoroaromatic intermediates identify 2‑chloro‑4,5‑difluorobenzoyl chloride as a “particularly valuable intermediate for synthesis of quinolone carboxylic acids which have a strong antibiotic activity” [1]. The vicinal difluoro arrangement is a conserved pharmacophore element in numerous fluoroquinolone antibiotics, contributing to target binding and metabolic stability. The 3‑iso‑butoxy‑4,5‑difluorobenzoyl chloride retains this critical fluorine pattern while adding a 3‑alkoxy functionality that can serve as a synthetic handle or modulate lipophilicity.

Vicinal difluoro Quinolone antibiotics Pharmacophore Fluorine pattern

High‑Value Application Scenarios for 3-iso-Butoxy-4,5-difluorobenzoyl chloride Based on Differential Evidence


Medicinal Chemistry: Synthesis of Quinolone Antibiotic Candidates Requiring a 4,5‑Difluoro Pharmacophore with a 3‑Position Synthetic Handle

The target compound is suited for early‑stage medicinal chemistry programs developing next‑generation fluoroquinolone antibiotics. The vicinal 4,5‑difluoro pattern matches the pharmacophore requirement documented in EP1094053B1 for quinolone‑carboxylic acid antibiotics [1]. The 3‑iso‑butoxy group provides a metabolically modifiable position that can be orthogonally functionalized or used to tune lipophilicity. The absence of ortho‑steric hindrance (cf. the 2‑isomer) ensures high conversion in amide‑coupling steps with amine‑containing heterocycles, a common transformation in quinolone synthesis [2].

Process Chemistry: Optimisation of Acylation Selectivity Through Controlled Steric Demand of the Alkoxy Substituent

When a synthetic route requires differentiation between two nucleophilic sites or when over‑acylation must be avoided, the branched iso‑butoxy group of the target compound provides greater steric shielding than the linear n‑butoxy analog [1]. This can enhance mono‑acylation selectivity in substrates bearing multiple reactive amines or alcohols, a scenario frequently encountered in the synthesis of complex pharmaceutical intermediates. The controlled reactivity profile supports higher product purity and reduced purification burden at the gram scale.

Pre‑Clinical Candidate Optimisation: Lipophilicity and Metabolic Stability Engineering via the 3‑Alkoxy Position

The 3‑iso‑butoxy group serves as a modifiable lipophilic handle. In structure‑activity relationship (SAR) campaigns, the iso‑butoxy chain (branched C₄) can be compared with linear n‑butoxy or longer pentoxy analogs [1] to fine‑tune log D, metabolic stability, and plasma protein binding of the derived amides or esters, while preserving the essential 4,5‑difluoro pharmacophore. The target compound thus fills a specific design space between shorter and longer alkoxy variants.

Agrochemical Intermediate Synthesis Requiring Vicinal Difluoro Aromatic Building Blocks

Patents on fluorinated benzoyl compounds describe their utility as intermediates for agricultural chemicals in addition to pharmaceuticals [1]. The target compound’s 4,5‑difluoro‑3‑iso‑butoxy substitution pattern can introduce fluorine‑dependent bioactivity (e.g., enhanced membrane penetration, metabolic resistance) into herbicide or fungicide candidates. The branched alkoxy group may further confer improved crop safety profiles through modulated uptake kinetics.

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